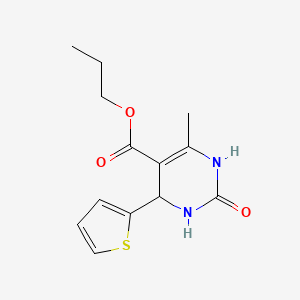

propyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Its molecular formula is C₁₃H₁₆N₂O₃S, featuring a pyrimidine ring substituted with a 2-thienyl group at position 4, a methyl group at position 6, and a propyl ester at position 5 . DHPMs are synthesized via Biginelli reactions and are pharmacologically significant due to their antimicrobial, anti-inflammatory, and calcium channel modulation properties . This compound is utilized in high-throughput screening libraries for drug discovery .

Properties

IUPAC Name |

propyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-3-6-18-12(16)10-8(2)14-13(17)15-11(10)9-5-4-7-19-9/h4-5,7,11H,3,6H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEISSQSUJMTJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thienyl-substituted aldehyde with a urea derivative under acidic conditions to form the pyrimidine ring. This is followed by esterification with propyl alcohol to introduce the carboxylate ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to propyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibit significant antimicrobial properties. They have been tested against various bacterial strains and have shown promising results in inhibiting growth, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The thienyl group in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents . For instance, research has shown that modifications in the pyrimidine structure can lead to increased cytotoxicity against specific cancer cell lines.

3. Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine analogs used in cancer therapy .

Agricultural Science Applications

1. Pesticidal Activity

Compounds with similar structures have been evaluated for their effectiveness as pesticides. The presence of the thienyl moiety may contribute to enhanced insecticidal properties against pests such as aphids and beetles. Field studies are ongoing to determine the efficacy and safety profile of these compounds in agricultural settings .

2. Plant Growth Regulation

Research indicates that pyrimidine derivatives can influence plant growth by acting as growth regulators. They may enhance root development or increase resistance to environmental stressors, thereby improving crop yields . This application is particularly relevant in sustainable agriculture.

Materials Science Applications

1. Polymer Synthesis

The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Polymers derived from this compound could exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications .

2. Photovoltaic Materials

Emerging research suggests that pyrimidine derivatives can be integrated into organic photovoltaic devices. Their electronic properties may contribute to improved charge transport and overall efficiency of solar cells . This application is still under investigation but holds promise for renewable energy technologies.

Case Studies

Mechanism of Action

The mechanism of action of propyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The thienyl group can interact with biological macromolecules, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl and Isopropyl Ester Variants

The ethyl and isopropyl analogs differ in ester chain length/branching, influencing physicochemical and biological properties:

Key Observations:

- Bioactivity : The ethyl analog (EMOTTC) demonstrated efficacy against gram-positive bacteria, suggesting the thienyl-pyrimidine core contributes to antimicrobial activity . Propyl/isopropyl variants may show modified potency due to ester-driven pharmacokinetic changes.

- Synthesis : All derivatives are likely synthesized via the Biginelli reaction, with ester groups introduced via alcohol variation in the carboxylation step .

Heterocyclic Derivatives with Pyrimidine Cores

Other DHPM derivatives with coumarin, tetrazole, or thioxo substituents (e.g., compounds 4i and 4j in ) highlight structural diversity:

- 4j : A thioxo group replaces the oxo group at position 2, altering electronic properties and reactivity .

Comparison Insights:

- Substituent Effects : Thienyl groups (as in the target compound) confer aromaticity and sulfur-mediated interactions, while coumarin/tetrazole groups expand bioactivity profiles (e.g., anticancer, antioxidant) .

- Biological Targets : Thienyl-pyrimidines may target bacterial enzymes or ion channels, whereas coumarin derivatives often interact with DNA or kinases .

Pharmacologically Relevant Thienyl-Containing Compounds

Rotigotine (), a non-ergoline dopamine agonist, shares the 2-thienyl motif but features a tetrahydro-naphthalenol core instead of pyrimidine:

- Structural Contrast: Rotigotine’s thienyl-ethylamino side chain enables dopamine receptor binding, whereas the thienyl-pyrimidine scaffold may target bacterial or inflammatory pathways .

- Design Implications : The 2-thienyl group’s versatility in drug design is evident across diverse therapeutic areas, underscoring its role in optimizing ligand-receptor interactions .

Q & A

Q. Table 1. Key Synthetic Parameters for Dihydropyrimidine Derivatives

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMSO or DCM | Enhances cyclization rate | |

| Catalyst | HCl or Yb(OTf)₃ | Improves reaction efficiency | |

| Temperature | 80–100°C | Prevents decomposition | |

| Purification | Column chromatography | ≥95% purity |

Q. Table 2. Biological Assay Recommendations

| Assay Type | Target Organisms/Cells | Key Metrics | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, P. aeruginosa | MIC (µg/mL) | |

| Anticancer | HeLa, MCF-7 | IC₅₀ (µM) | |

| Anti-inflammatory | COX-2 enzyme | % Inhibition at 10 µM | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.